Boc-Nalpha-Methyl-D-Tryptophan

Übersicht

Beschreibung

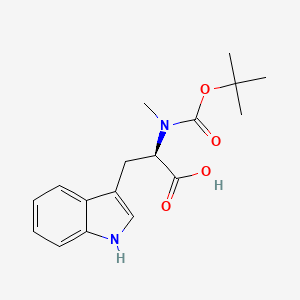

Boc-Nalpha-methyl-D-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C17H22N2O4 . The molecular weight of this compound is 318.4 g/mol .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H22N2O4 and a molecular weight of 318.4 g/mol . It is classified as an irritant .Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

Boc-Nalpha-Methyl-D-Tryptophan wird in der Proteomics-Forschung zur Untersuchung von Protein-Interaktionen und -funktionen eingesetzt. Es dient als Baustein in der Peptidsynthese, insbesondere bei der Modifikation von Tryptophanresten . Diese Verbindung unterstützt die Untersuchung der Proteinstruktur und die proteomweite Identifizierung von tryptophanhaltigen Peptiden, was entscheidend für das Verständnis der Proteinfunktion und von Interaktionsnetzwerken ist.

Biochemische Anwendungen

In der Biochemie wird diese Verbindung verwendet, um Tryptophan-Aminosäuren in Proteinen selektiv zu markieren. Diese selektive Markierung ist unerlässlich für die Untersuchung der Protein-vermittelten Phasentrennung und Kation-π-Wechselwirkungen, die in vielen biochemischen Prozessen von entscheidender Bedeutung sind . Solche detaillierten Analysen können zu einem besseren Verständnis der Proteindynamik und -funktion führen.

Medizinische Forschung

This compound hat potenzielle Anwendungen in der medizinischen Forschung, insbesondere im Bereich der Biolumineszenz. Es kann verwendet werden, um die biochemischen Pfade von biolumineszierenden Organismen zu untersuchen, die Implikationen für die Entwicklung neuartiger medizinischer Diagnostika und Behandlungen haben . Diese Forschung kann neue Wege zur Visualisierung und Behandlung von Krankheiten aufzeigen.

Pharmazeutische Entwicklung

In der pharmazeutischen Entwicklung spielt diese Verbindung eine Rolle bei der Synthese komplexer Moleküle. Es wird bei der Entwicklung von therapeutischen Antikörpern und anderen Biologika eingesetzt und trägt zur Entwicklung neuer Behandlungen für verschiedene Krankheiten bei . Seine Rolle bei der Synthese von PROTACs (Proteolyse-Targeting-Chimären) ist besonders bemerkenswert, da diese Moleküle eine neue Klasse von therapeutischen Wirkstoffen darstellen.

Neurowissenschaften

This compound ist in den Neurowissenschaften relevant für die Untersuchung des Tryptophan-Stoffwechsels und seiner Auswirkungen auf neurologische und psychiatrische Störungen . Das Verständnis des Tryptophan-Stoffwechsels kann zu mechanismenorientierten Therapien für Erkrankungen wie Alzheimer-Krankheit und Depression führen.

Enzymologie

In der Enzymologie wird diese Verbindung verwendet, um die Enzymkinematik und -mechanismen zu untersuchen. Es kann als Substrat oder Inhibitor in enzymatischen Reaktionen fungieren und hilft, die katalytischen Funktionen von Enzymen und ihre Rolle in verschiedenen biologischen Prozessen zu erklären .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQCIKDAEIMMEU-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

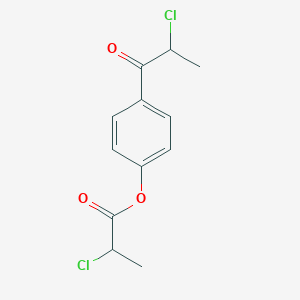

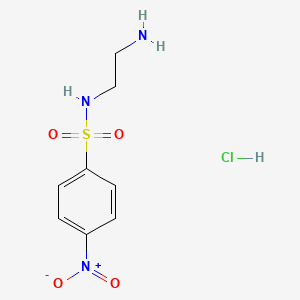

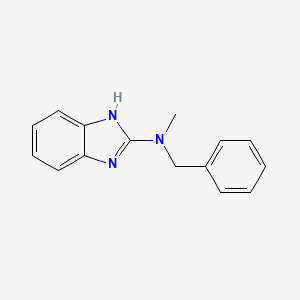

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-cyano-3-[[4-(difluoromethoxy)phenyl]amino]-2-propenoate](/img/structure/B1372073.png)

![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)

![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)